molecular formula C8H13N3O2 B071783 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine CAS No. 180869-38-9

4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine

Cat. No. B071783
M. Wt: 183.21 g/mol
InChI Key: GVTZVNRRGNBOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine, also known as DMMP, is an organic compound that has been studied extensively for its potential applications in scientific research. It is a member of the pyrimidine family and is composed of a pyrimidine ring with two methyl groups attached to the nitrogen atom, as well as a dimethoxymethyl group attached to the fourth carbon atom. This compound is particularly interesting due to its diverse range of applications and its relatively low toxicity.

Scientific Research Applications

    tert-Butyl [4- (dimethoxymethyl)phenoxy]dimethylsilane

    :

    • Application: This compound is used in the synthesis of other organic compounds .
    • Method: The combined organic extracts are washed with 3 M NaOH (3 × 100 mL), H 2 O (100 mL), and brine (100 mL), and then are dried over anhydrous Na 2 SO 4 (20 g), filtered, and concentrated on a rotary evaporator (21 °C 30 mmHg) to afford 5.40 g of the crude diol as a white solid .
    • Results: The result of this process is the production of the crude diol .

    Dimethoxymethane

    • Application: It is primarily used as a solvent and in the manufacture of perfumes, resins, adhesives, paint strippers and protective coatings. Another application is as a gasoline-additive for increasing octane number. Dimethoxymethane can also be used for blending with diesel .
    • Method: It can be manufactured by oxidation of methanol or by the reaction of formaldehyde with methanol .
    • Results: The result of this process is the production of Dimethoxymethane, a colorless flammable liquid with a low boiling point, low viscosity and excellent dissolving power .

    4-Methoxybenzaldehyde dimethyl acetal

    • Application: It is used as a precursor to 1-methoxy-1- (4-methoxyphenyl)hept-2-yne, 2,5-dioxopyrrolidin-1-yl-3- ( (4R)-2- (4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoate and 1- (p-anisyl)-2- (2-methoxyethyl)-3-phenylindene .
    • Method: The specific method of application or experimental procedures are not mentioned in the source .
    • Results: The result of this process is the production of the mentioned compounds .

properties

IUPAC Name

4-(dimethoxymethyl)-N-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-9-8-10-5-4-6(11-8)7(12-2)13-3/h4-5,7H,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTZVNRRGNBOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591211
Record name 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine

CAS RN

180869-38-9
Record name 4-(Dimethoxymethyl)-N-methyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180869-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5.5 mL (41 mmol, 1.0 eq.) of dimethylformamide dimethyl acetal and 5.0 mL (41 mmol, 1.0 eq.) of pyruvic aldehyde dimethyl acetal was heated at 100° C. for 16 h. Methanol was removed in vacuo to afford a brown oil. To a solution of 15 mL of sodium ethoxide (21% in ethanol, 41 mmol, 1.0 eq.) was added 4.5 g (41 mmol, 1.0 eq.) of methyl guanidine HCl. The mixture was stirred for 10 min before a solution of the above described oil in 15 mL anhydrous ethanol was added. The mixture was heated to reflux for 24 h, allowed to cool to room temperature and filtered. The solvent was removed in vacuo to afford 2-methylaminopyrimidine-4-carboxaldehyde dimethyl acetal (I-10) as a dark brown oil which was used in the next step without further purification
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

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